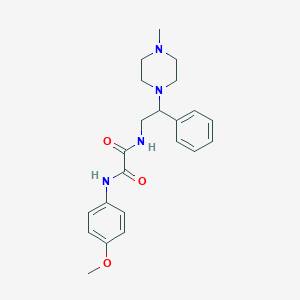
N1-(4-Methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-phenylethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-Methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-phenylethyl)oxalamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a methoxyphenyl group, a methylpiperazine moiety, and an oxalamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-phenylethyl)oxalamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenylpiperazine with an appropriate oxalyl chloride derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The intermediate product is then reacted with 2-(4-methylpiperazin-1-yl)-2-phenylethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions
N1-(4-Methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-phenylethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxalamide linkage can produce primary or secondary amines.
科学的研究の応用
N1-(4-Methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-phenylethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N1-(4-Methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-phenylethyl)oxalamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, potentially modulating their activity. The methoxyphenyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may influence signal transduction pathways involved in mood regulation and cognitive function.
類似化合物との比較
N1-(4-Methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-phenylethyl)oxalamide can be compared with other piperazine derivatives, such as:
Para-Methoxyphenylpiperazine (MeOPP): Similar in structure but lacks the oxalamide linkage.
Trifluoromethylphenylpiperazine (TFMPP): Contains a trifluoromethyl group instead of a methoxy group.
Benzylpiperazine (BZP): Contains a benzyl group instead of a methoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C22H28N4O3 |
|---|---|
分子量 |
396.5 g/mol |
IUPAC名 |
N'-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-phenylethyl]oxamide |
InChI |
InChI=1S/C22H28N4O3/c1-25-12-14-26(15-13-25)20(17-6-4-3-5-7-17)16-23-21(27)22(28)24-18-8-10-19(29-2)11-9-18/h3-11,20H,12-16H2,1-2H3,(H,23,27)(H,24,28) |
InChIキー |
HKOVPBBLWISEDY-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


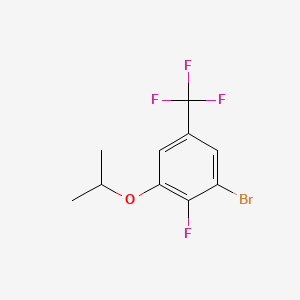
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)
![Tetrazolo[1,5-a]pyridin-6-amine](/img/structure/B14761054.png)
![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

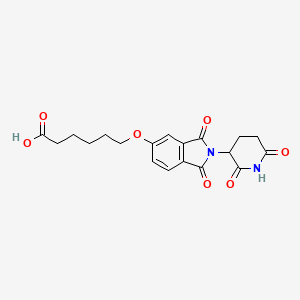
![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)

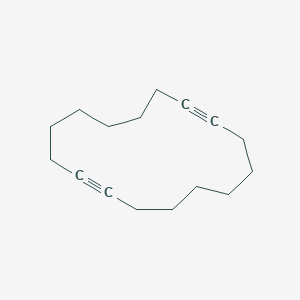


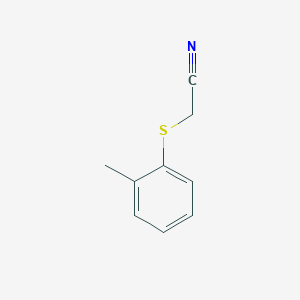
![5,7,16,18-tetraoxapentacyclo[11.7.0.02,10.04,8.015,19]icosa-1(20),2,4(8),9,11,13,15(19)-heptaene](/img/structure/B14761100.png)
![Carbonochloridic acid [difluoro-(2,3,4-trifluorophenyl)methyl] ester](/img/structure/B14761106.png)
